6-chloro-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains an imidazo[1,2-a]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Chlorination: The chlorination step can be carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chloro and furan moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-chloro-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine: shares structural similarities with other imidazo[1,2-a]pyridine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring and the chloro substituent enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C17H12ClN3O |
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Molecular Weight |
309.7 g/mol |
IUPAC Name |
6-chloro-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C17H12ClN3O/c18-12-8-9-15-20-16(14-7-4-10-22-14)17(21(15)11-12)19-13-5-2-1-3-6-13/h1-11,19H |
InChI Key |
KVBKUFIKYQIMTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CO4 |
Origin of Product |
United States |
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